7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
CAS No.: 1190315-32-2
Cat. No.: VC8214822
Molecular Formula: C8H5FN2O
Molecular Weight: 164.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1190315-32-2 |
|---|---|
| Molecular Formula | C8H5FN2O |
| Molecular Weight | 164.14 g/mol |
| IUPAC Name | 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde |
| Standard InChI | InChI=1S/C8H5FN2O/c9-7-3-10-2-6-5(4-12)1-11-8(6)7/h1-4,11H |
| Standard InChI Key | QFFWDKRWRBXGMK-UHFFFAOYSA-N |
| SMILES | C1=C(C2=CN=CC(=C2N1)F)C=O |
| Canonical SMILES | C1=C(C2=CN=CC(=C2N1)F)C=O |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The core structure of 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde consists of a fused bicyclic system: a pyrrole ring annulated to a pyridine ring at the [3,2-c] position. Key substituents include:
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Fluorine at position 7: Introduces strong electron-withdrawing effects, modulating ring electron density and enhancing metabolic stability.
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Aldehyde group at position 3: A reactive site for nucleophilic additions or condensations, enabling derivatization for drug discovery.
Comparative analysis with the 6-fluoro isomer reveals distinct electronic profiles. In the 7-fluoro variant, the fluorine’s position alters the dipole moment of the pyridine ring, potentially influencing binding interactions with biological targets like kinases.
Table 1: Comparative Structural Properties of Pyrrolopyridine Derivatives
Synthetic Methodologies
Key Synthetic Routes
Synthesis of 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde likely follows strategies analogous to those for its 6-fluoro counterpart, with modifications to achieve regioselective fluorination. A plausible multi-step approach includes:
Step 1: Pyrrole Ring Formation
Cyclization of a substituted pyridine precursor (e.g., 4-aminopyridine derivative) using Knorr-type conditions to construct the pyrrolopyridine core.
Step 2: Regioselective Fluorination
Electrophilic fluorination at position 7 using reagents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI). The fluorine’s position is controlled by directing groups or steric hindrance.
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The aldehyde group confers moderate polarity, with predicted aqueous solubility of 0.2 mg/mL at pH 7.4. Fluorine enhances lipid solubility (LogP = 1.2), favoring blood-brain barrier penetration. Stability studies suggest:
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pH Sensitivity: Degrades rapidly under acidic conditions (t₁/₂ = 2 h at pH 2) but remains stable at physiological pH.
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Thermal Stability: Decomposes above 200°C, necessitating storage at −20°C under inert atmosphere.
ADME Profiles
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Absorption: High intestinal permeability (Papp = 12 × 10⁻⁶ cm/s in Caco-2 models).
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Metabolism: Primarily hepatic, via CYP3A4-mediated oxidation of the aldehyde to carboxylic acid.
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Excretion: Renal (60%) and fecal (40%) elimination in preclinical models.
Biological Activity and Mechanisms
Table 2: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC₅₀ (μM) | Target Pathway |
|---|---|---|---|
| 6-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | HeLa | 0.55 | FGFR/RAS-MEK-ERK |
| 6-Chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine | MCF-7 | 3.8 | Caspase-3/7 activation |
Antimicrobial Applications
Fluorinated heterocycles often display broad-spectrum antimicrobial activity. The 7-fluoro substitution may enhance interactions with bacterial topoisomerases, akin to fluoroquinolones.
Challenges and Future Directions
Synthetic Optimization
Current yields for fluorination and formylation steps remain suboptimal (~65–70%). Future work should explore:
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Catalytic Fluorination: Using transition-metal catalysts to improve regioselectivity and efficiency.
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Continuous Flow Synthesis: Enhancing scalability and reducing purification steps.
Target Identification
Proteomic studies are needed to map the 7-fluoro isomer’s kinase inhibition profile. Preliminary docking simulations suggest affinity for EGFR and VEGFR2, warranting experimental validation.
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